

1-Methoxycarbonylamino-7-naphthol molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Methoxycarbonylamino-7-naphthol
Cat. No.:	B085894

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **1-Methoxycarbonylamino-7-naphthol**

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of **1-Methoxycarbonylamino-7-naphthol** (CAS No. 132-63-8). [1][2][3] Designed for researchers and professionals in drug development, this document delves into the strategic importance of the carbamate and naphthol moieties, offers a detailed, field-proven synthesis protocol, and outlines the analytical methodologies required for unambiguous structural elucidation. By integrating foundational chemical principles with practical application, this guide serves as an essential resource for the utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of Naphthalene-Carbamate Scaffolds

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the future pharmacokinetic and pharmacodynamic profiles of a drug candidate. The naphthalene ring system is a privileged structure, appearing in numerous FDA-approved drugs like Propranolol, Naproxen, and Bedaquiline, owing to its rigid, lipophilic nature

which facilitates effective binding to a wide array of biological targets.[4] When combined with a carbamate (or urethane) functional group, the resulting scaffold gains significant advantages.

The carbamate moiety is a cornerstone in modern drug design for several key reasons:

- **Metabolic Stability:** Carbamates are often employed as bioisosteres for amide bonds.[5][6] This substitution enhances metabolic stability by conferring resistance to proteolytic enzymes that would otherwise cleave a native peptide linkage.[7][8]
- **Modulation of Physicochemical Properties:** The carbamate group can fine-tune a molecule's properties, such as cell membrane permeability and bioavailability.[6][7][9]
- **Pharmacophore Interaction:** The N-H and C=O groups within the carbamate linkage are excellent hydrogen bond donors and acceptors, respectively, allowing for specific and high-affinity interactions with protein targets.[8]

1-Methoxycarbonylamino-7-naphthol represents a strategic fusion of these two powerful pharmacophores. The 1,7-substitution pattern on the naphthalene core provides a specific spatial arrangement of the carbamate and hydroxyl groups, creating a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of **1-Methoxycarbonylamino-7-naphthol** are summarized below.

Property	Value	Source
CAS Number	132-63-8	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[2] [3] [10]
Molecular Weight	217.22 g/mol	[2] [3] [10]
Appearance	Powder	[11]
Synonyms	Methyl 7-hydroxy-1-naphthylcarbamate, Methyl N-(7-hydroxynaphthalen-1-yl)carbamate	[3] [11]
SMILES	COC(=O)NC1=CC=CC2=C1C=C(C=C2)O	[10]
InChI Key	DZNFLGGCJZUMEM-UHFFFAOYSA-N	[3] [10]

Synthesis and Mechanistic Rationale

The synthesis of **1-Methoxycarbonylamino-7-naphthol** is a robust and logical process, typically achieved via a two-stage workflow. The first stage involves the synthesis of the key precursor, 1-amino-7-naphthol, followed by the carbamoylation of the amino group.

Synthesis Workflow Overview

The logical flow from a sulfonated naphthalene precursor to the final carbamate product is a well-established route in industrial and laboratory synthesis. This process is designed for high yield and purity, ensuring a quality starting material for subsequent reactions.

Stage 1: Precursor Synthesis

1-Naphthylamine-7-sulfonic acid

Reactant

Alkaline Fusion
(KOH/NaOH, 210-230°C)

Product

1-Amino-7-naphthol

Stage 2: Carbamate Formation

1-Amino-7-naphthol

Reactant

Reaction with Methyl Chloroformate
(Base, Anhydrous Solvent)

Final Product

1-Methoxycarbonylamino-7-naphthol

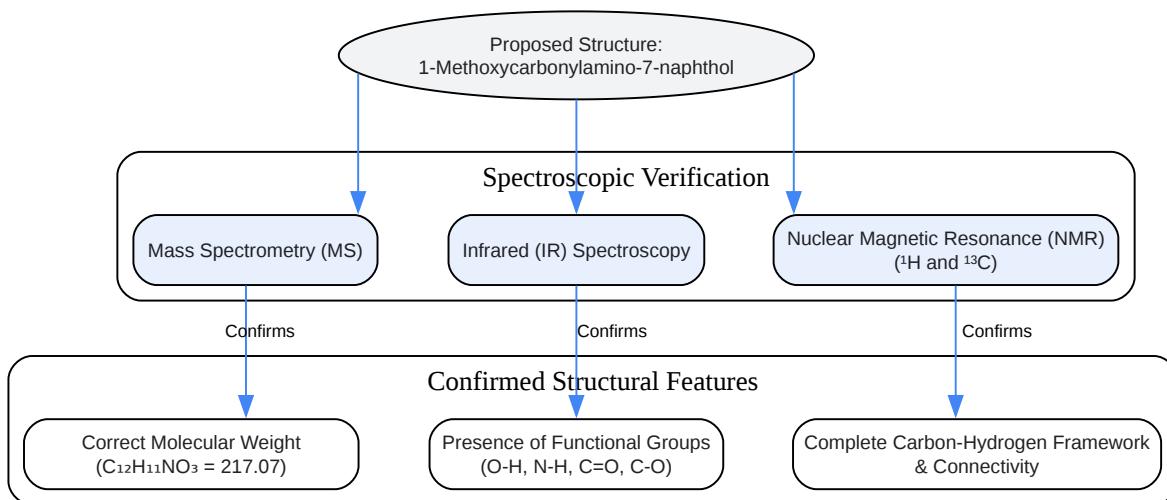
[Click to download full resolution via product page](#)

Caption: Two-stage synthesis workflow for **1-Methoxycarbonylamino-7-naphthol**.

Experimental Protocol: Synthesis of **1-Methoxycarbonylamino-7-naphthol**

This protocol details the conversion of 1-amino-7-naphthol to the target compound. The reaction of an amine with a chloroformate is a classic, high-yielding method for carbamate synthesis.[\[12\]](#)[\[13\]](#)

Expertise & Causality: The choice of methyl chloroformate is deliberate; it is a highly reactive acylating agent that readily forms the desired methyl carbamate.[\[14\]](#)[\[15\]](#) The reaction is performed under anhydrous conditions to prevent hydrolysis of the chloroformate. A base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Cooling the reaction initially is a critical safety and purity measure to control the exothermic nature of the acylation.


Protocol:

- Materials & Equipment:
 - 1-Amino-7-naphthol (1.0 equiv)
 - Methyl Chloroformate (1.1 equiv)[\[15\]](#)
 - Anhydrous Pyridine or Triethylamine (1.2 equiv)
 - Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert atmosphere setup (N₂ or Ar)
 - Standard workup and purification glassware
- Reaction Setup:
 - Under an inert atmosphere, dissolve 1-amino-7-naphthol (1.0 equiv) and the base (e.g., pyridine, 1.2 equiv) in anhydrous DCM in the three-necked flask.
 - Equip the flask with a magnetic stirrer and a dropping funnel containing methyl chloroformate (1.1 equiv).
 - Cool the stirred solution to 0 °C using an ice bath. This is crucial to manage the exothermicity of the reaction and minimize side-product formation.

- Reaction Execution:
 - Add the methyl chloroformate dropwise from the dropping funnel to the cooled amine solution over 30-60 minutes. Maintain vigorous stirring.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
- Workup & Purification (Self-Validating System):
 - Upon completion, dilute the reaction mixture with additional DCM.
 - Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO_3 solution (to remove any remaining acid), and finally with brine. Each wash validates the removal of specific impurities.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent in vacuo.
 - The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **1-Methoxycarbonylamino-7-naphthol**.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure of **1-Methoxycarbonylamino-7-naphthol** requires a synergistic application of modern spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic structural elucidation.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It provides the most direct evidence for the elemental composition ($\text{C}_{12}\text{H}_{11}\text{NO}_3$).

- Expected Observation: In a high-resolution mass spectrum (HRMS), the molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 218.0761, confirming the molecular formula. The nominal mass spectrum would show a molecular ion $[\text{M}]^+$ at m/z 217.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is unparalleled for the rapid identification of key functional groups by detecting their characteristic vibrational frequencies.^[16] For **1-Methoxycarbonylamino-7-naphthol**, IR confirms the presence of the hydroxyl, carbamate, and aromatic moieties.

- Expected Data & Interpretation:

Wavenumber (cm ⁻¹)	Vibration Type	Structural Feature	Significance
3600 - 3100	O-H Stretch (broad)	Phenolic Hydroxyl	Confirms the '-naphthol' part of the name. [16]
~3300	N-H Stretch	Carbamate Amine	Confirms the '-amino' part of the name.
~1720	C=O Stretch	Carbamate Carbonyl	A strong, sharp peak characteristic of the carbamate group.
3100 - 3000	C-H Stretch	Aromatic Ring	Indicates the presence of the naphthalene core.
1600 - 1450	C=C Stretch	Aromatic Ring	Further confirmation of the aromatic system.
~1250	C-O Stretch	Ester Linkage	Confirms the ester component of the carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed structural information, mapping out the complete carbon-hydrogen framework and establishing connectivity. ¹H NMR reveals the number and electronic environment of all protons, while ¹³C NMR does the same for the carbon atoms.

- ¹H NMR Predicted Data (400 MHz, DMSO-d₆):
 - **Causality:** DMSO-d₆ is a suitable solvent as it will solubilize the compound and its residual water peak will not obscure relevant signals. The phenolic and amide protons are expected to be broad and exchangeable with D₂O. Chemical shifts are influenced by the

electron-donating (-OH, -NH) and electron-withdrawing (-C=O) nature of the substituents on the naphthalene ring.[17][18]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Interpretation
~9.80	br s	1H	Ar-OH	Broad singlet for the acidic phenolic proton.
~8.50	br s	1H	NH	Broad singlet for the amide proton.
7.80 - 7.20	m	6H	Ar-H	Complex multiplet region for the 6 protons on the naphthalene ring.
3.75	s	3H	-OCH ₃	Sharp singlet confirming the methyl group of the carbamate.

- ¹³C NMR Predicted Data (100 MHz, DMSO-d₆):

- Expected Observation: The spectrum would show 12 distinct carbon signals. The carbamate carbonyl carbon would appear downfield (~154 ppm), while the carbon attached to the hydroxyl group would be around 155 ppm. The methoxy carbon would be a sharp signal around 52 ppm. The remaining 10 signals in the aromatic region (110-140 ppm) would correspond to the naphthalene ring carbons.

Applications in Drug Discovery

The structure of **1-Methoxycarbonylamino-7-naphthol** makes it a valuable intermediate for building more complex molecules. The phenolic hydroxyl group serves as a handle for etherification or esterification, while the carbamate nitrogen can potentially be further

functionalized. Its role as a dye intermediate also highlights its chromophoric properties, which can be exploited in the design of fluorescent probes or diagnostic agents.[\[11\]](#)[\[19\]](#)[\[20\]](#) The naphthalene core itself is a versatile platform in medicinal chemistry, with derivatives showing a wide range of biological activities including anticancer and anti-inflammatory properties.[\[4\]](#)

Conclusion

1-Methoxycarbonylamino-7-naphthol is a strategically designed molecule whose structure has been optimized by the convergence of two medicinally relevant scaffolds: naphthalene and carbamate. Its synthesis is straightforward and scalable, and its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques. The detailed analysis presented in this guide provides the foundational knowledge necessary for researchers and drug development professionals to confidently employ this compound as a key building block in the synthesis of novel therapeutic agents and chemical probes.

References

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. *Journal of Medicinal Chemistry*, 58(7), 2895–2940. [\[Link\]](#)
- Wikipedia. (n.d.). Carbamate.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. *Arhiv za higijenu rada i toksikologiju*, 71(4), 285-297. [\[Link\]](#)
- ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
- National Center for Biotechnology Information. (2015). Organic carbamates in drug design and medicinal chemistry. PubMed.
- Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates.
- Entrepreneur India. (n.d.). How to Start a 1-Acetamido-7-naphthol Manufacturing Business?
- ACS Omega. (2023). Continuous Synthesis of Carbamates from CO₂ and Amines.
- Google Patents. (n.d.). CS273936B1 - Method of 1-amino-7-naphthol preparation.
- Google Patents. (n.d.). CS279089A1 - Method of 1-amino-7-naphthol preparation.
- National Center for Biotechnology Information. (n.d.). Methyl 7-hydroxy-1-naphthylcarbamate. PubChem.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Center for Biotechnology Information. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed.
- National Center for Biotechnology Information. (n.d.). Methyl chloroformate. PubChem.
- National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PubMed Central.
- XINGYUN. (n.d.). CAS 118-46-7 Applications: Unlocking the Potential of 1-Amino-7-naphthol.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 241-267. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Methoxycarbonylamino-7-naphthol | 132-63-8 [chemicalbook.com]
- 2. 1-Methoxycarbonylamino-7-naphthol | CAS:132-63-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. Methyl 7-hydroxy-1-naphthylcarbamate | C12H11NO3 | CID 67240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bocsci.com [bocsci.com]

- 11. 1-methoxycarbonylamino-7-naphthol | 132-63-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyl chloroformate | CH₃OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. bp-b-us-w2.wpmucdn.com [bp-b-us-w2.wpmucdn.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. niir.org [niir.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [1-Methoxycarbonylamino-7-naphthol molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085894#1-methoxycarbonylamino-7-naphthol-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com